Cas no 133040-01-4 (Eprosartan)

Eprosartan Chemical and Physical Properties
Names and Identifiers
-
- Eprosartan
- Eprosartan Mysylate
- (E)-3-[2-Butyl-1-[(4-carboxyphenyl)-methyl]imidazol-5-l]-2-(2-thienylmethyl)-2-propenoic Acid
- ((E)-3-[2-Butyl-1-[(4-carboxyphenyl)methyl]imidazol-5-yl]-2-(2-thienylmethyl)-2-propenoic Acid
- (E)- α-[[2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-y1]methylene]2-thiophenepropanoic acid
- SKF-108566J
- Teveten
- Eporlosartan
- (E)-4-((2-Butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-en-1-yl)-1H-imidazol-1-yl)methyl)benzoic acid
- Des[2-(2-thienylMethyl)] Eprosartan-2-carboxylic Acid
- Eprosartan-d9
- 4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
- (E)-3-[2-Butyl-1-[(4-carboxyphenyl)methyl]imidazol-5-yl]-2-(2-thienylmethyl)-2-propenoic acid
- Navixen
- SKB 108566
- Eprosartan-d4
- SKF-108566)
- prop-1-en-1-yl)
- -1H-imidazol-1-yl)
- EN300-7397751
- 2-THIOPHENEPROPANOIC ACID, .ALPHA.-((2-BUTYL-1-((4-CARBOXYPHENYL)METHYL)-LH-IMIDAZOL-5-YL)METHYLENE)-, (E)-
- 2-Thiophenepropanoic acid, alpha-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (alphaE)-
- BCP02353
- NCGC00164557-11
- J-006289
- (E)-alpha-[[2-butyl-1-[(4carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-2-thiophene propanoic acid
- Eprozar
- (E)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid
- EPROSARTAN [HSDB]
- (E)-3-[2-n-butyl-1-{(4-carboxyphenyl)methyl}-1H-imidazol-5-yl]-2-(2-thienyl)methyl-2-propenoic acid
- AKOS005552473
- 4-[[2-butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid
- SK&F 108566
- EPROSARTAN [WHO-DD]
- HMS2089O10
- 4-({2-butyl-5-[(1E)-2-carboxy-2-[(thiophen-2-yl)methyl]eth-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid
- (E)-alpha-[[2-Butyl-1-[(4-carboxyphenyl)-methyl]-1H-imidazol-5-yl]methylene]-2-thiophene Propanoic Acid
- UNII-2KH13Z0S0Y
- NCGC00164557-13
- (E)-alpha{[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazole-5-yl]methylene}-2-thiopheneproprionic acid
- HY-117743
- CHEBI:94094
- DB00876
- GTPL3940
- GTPL588
- BRD-K67977190-066-01-5
- EPROSARTAN [USAN]
- CS-0067582
- AB01275448_02
- CHEBI:4814
- 2KH13Z0S0Y
- L000248
- BDBM50011977
- Q784717
- SCHEMBL4025
- BCP9000656
- Eprosartan (USAN/INN)
- DTXSID0022989
- SK&F-108566
- 1ST10510
- Teveten; SK&F108566
- D04040
- C07467
- (E)-2-BUTYL-1-(P-CARBOXYBENZYL)-.ALPHA.-2-THENYLIMIDAZOLE-5-ACRYLIC ACID
- EPROSARTAN [INN]
- SK-108566
- SR-05000001450
- 4-({2-butyl-5-[(1E)-2-carboxy-2-(thiophen-2-ylmethyl)eth-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid
- [3H]-eprosartan
- BCPP000239
- AB01275448-01
- OROAFUQRIXKEMV-LDADJPATSA-N
- EPROSARTAN [MI]
- CHEMBL813
- BIDD:GT0030
- NCGC00164557-06
- Eprosartan [USAN:INN:BAN]
- HSDB 7521
- 2-Thiophenepropanoic acid, alpha-((2-butyl-1-((4-carboxyphenyl)methyl)-lH-imidazol-5-yl)methylene)-, (E)-
- 133040-01-4
- 4-[[2-butyl-5-[(E)-3-hydroxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid
- (alphaE)-alpha-[[2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropanoic Acid
- BS-20679
- (E)-2-Butyl-1-(p-carboxybenzyl)-alpha-2-thenylimidazole-5-acrylic acid
- EPROSARTAN [VANDF]
- 4-({2-butyl-5-[(1E)-2-carboxy-3-(2-thienyl)prop-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid
- SR-05000001450-1
- [3H]eprosartan
- NCGC00164557-01
- NS00000388
- [3H]SK&F 108566
- BRD-K67977190-066-02-3
- STK618317
- 4-({2-butyl-5-[(1E)-2-carboxy-3-(thiophen-2-yl)prop-1-en-1-yl]-1H-imidazol-1-yl}methyl)benzoic acid
- BRD-K67977190-066-03-1
-
- MDL: MFCD00897872
- Inchi: InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+
- InChI Key: OROAFUQRIXKEMV-LDADJPATSA-N
- SMILES: O=C(O)C1=CC=C(CN2C(/C=C(C(O)=O)\CC3=CC=CS3)=CN=C2CCCC)C=C1
Computed Properties
- Exact Mass: 424.14600
- Monoisotopic Mass: 424.145678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 121
- Tautomer Count: 4
Experimental Properties
- Color/Form: Crystallization from methanol
- Density: 1.3±0.1 g/cm3
- Melting Point: 250-253°C
- Boiling Point: 660.6°C at 760 mmHg
- Flash Point: Not available
- Refractive Index: 1.627
- Solubility: Methanol
- PSA: 120.66000
- LogP: 4.74440
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
Eprosartan Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:-20?°C Freezer
Eprosartan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-117743-10mg |
Eprosartan |
133040-01-4 | 99.87% | 10mg |
¥800 | 2024-04-20 | |
MedChemExpress | HY-117743-5mg |
Eprosartan |
133040-01-4 | 99.87% | 5mg |
¥500 | 2024-04-20 | |
Ambeed | A156928-1g |
(E)-4-((2-Butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-en-1-yl)-1H-imidazol-1-yl)methyl)benzoic acid |
133040-01-4 | 98+% | 1g |
$805.0 | 2025-02-22 | |
TRC | E590100-1g |
Eprosartan |
133040-01-4 | 1g |
$317.00 | 2023-05-18 | ||
TRC | E590100-50mg |
Eprosartan |
133040-01-4 | 50mg |
$ 178.00 | 2023-09-07 | ||
TRC | E590100-10mg |
Eprosartan |
133040-01-4 | 10mg |
$ 85.00 | 2023-09-07 | ||
TRC | E590100-5g |
Eprosartan |
133040-01-4 | 5g |
$ 670.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207631-10 mg |
Eprosartan, |
133040-01-4 | 10mg |
¥1,226.00 | 2023-07-10 | ||
A2B Chem LLC | AA48460-5mg |
Eprosartan |
133040-01-4 | 95% | 5mg |
$41.00 | 2024-01-04 | |
Ambeed | A156928-100mg |
(E)-4-((2-Butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-en-1-yl)-1H-imidazol-1-yl)methyl)benzoic acid |
133040-01-4 | 98+% | 100mg |
$229.0 | 2024-04-24 |
Eprosartan Related Literature
-
Kenji Matsuno,Hiroshi Yamazaki,Yoshinobu Isaka,Kazushige Takai,Yuka Unno,Naohisa Ogo,Yoshinobu Ishikawa,Satoshi Fujii,Osamu Takikawa,Akira Asai Med. Chem. Commun. 2012 3 475
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Vahid Khakyzadeh,Christoph B?ttcher,Mohammad Hassan Beyzavi,Abdolkarim Zare,Alireza Hasaninejad,Rafael Luque J. Mater. Chem. A 2014 2 770
-
Maree K. Staples,Rebecca L. Grange,James A. Angus,James Ziogas,Nichole P. H. Tan,Michelle K. Taylor,Carl H. Schiesser Org. Biomol. Chem. 2011 9 473
-
Nichole P. H. Tan,Michelle K. Taylor,Steven E. Bottle,Christine E. Wright,James Ziogas,Jonathan M. White,Carl H. Schiesser,Nitya V. Jani Chem. Commun. 2011 47 12083
-
Ahmad Reza Moosavi-Zare,Zhila Asgari,Abdolkarim Zare,Mohammad Ali Zolfigol,Mohsen Shekouhy RSC Adv. 2014 4 60636
Additional information on Eprosartan
Latest Research Advances on Eprosartan (133040-01-4) in Chemical Biology and Medicine
Eprosartan, a non-peptide angiotensin II receptor antagonist with the chemical identifier 133040-01-4, has been widely recognized for its efficacy in treating hypertension and related cardiovascular conditions. Recent studies have expanded our understanding of its pharmacological properties, therapeutic applications, and potential new indications. This research brief synthesizes the latest findings on Eprosartan, focusing on its molecular mechanisms, clinical outcomes, and emerging roles in precision medicine.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Eprosartan to enhance its binding affinity to the AT1 receptor. Researchers employed molecular docking simulations and X-ray crystallography to identify key interactions between Eprosartan and the receptor's active site. The study revealed that modifications to the thiophene moiety (a characteristic feature of 133040-01-4) could potentially improve drug-target engagement while maintaining favorable pharmacokinetic profiles. These findings open new avenues for developing next-generation antihypertensive agents based on the Eprosartan scaffold.
Clinical research has continued to validate Eprosartan's cardiovascular benefits. A multicenter, randomized controlled trial (RCT) demonstrated its superior renal protective effects compared to other angiotensin receptor blockers (ARBs) in diabetic nephropathy patients. The trial, involving over 1,200 participants across 48 centers, showed that Eprosartan treatment significantly reduced albuminuria progression by 34% over 36 months (p<0.01). These results, published in Hypertension Research, reinforce Eprosartan's position as a preferred therapeutic option for hypertensive patients with comorbid kidney disease.
Emerging preclinical data suggests potential applications beyond cardiovascular medicine. In vitro studies using human cancer cell lines have identified Eprosartan as a modulator of the tumor microenvironment through its effects on angiotensin signaling pathways. Particularly noteworthy is its ability to inhibit VEGF-mediated angiogenesis in glioblastoma models at concentrations achievable through standard dosing. While these findings require further validation in animal models, they highlight the pleiotropic effects of 133040-01-4 that warrant additional investigation.
Pharmacogenomic research has made significant strides in understanding interindividual variability in Eprosartan response. A genome-wide association study (GWAS) identified three single nucleotide polymorphisms (SNPs) in the CYP2C9 gene that correlate with metabolic clearance rates. Patients carrying the CYP2C9*3 variant showed 2.3-fold higher plasma concentrations of Eprosartan compared to wild-type individuals (95% CI: 1.8-2.9). These pharmacogenetic insights, published in Clinical Pharmacology & Therapeutics, emphasize the importance of personalized dosing strategies for optimizing therapeutic outcomes.
Recent advancements in drug formulation have addressed previous limitations in Eprosartan's bioavailability. A novel nanoparticle-based delivery system developed by pharmaceutical researchers has demonstrated a 40% improvement in oral absorption while maintaining the drug's selective AT1 receptor antagonism. This technological innovation, currently in Phase II clinical trials, could significantly enhance the clinical utility of 133040-01-4, particularly for patients with malabsorption syndromes.
In conclusion, the evolving research landscape surrounding Eprosartan (133040-01-4) continues to reveal new dimensions of its therapeutic potential. From molecular optimization and expanded clinical indications to innovative delivery systems and personalized medicine approaches, current studies underscore the enduring relevance of this well-established antihypertensive agent. Future research directions should focus on exploring its pleiotropic effects in oncology, refining pharmacogenetic algorithms for dosing precision, and developing combination therapies that leverage its unique pharmacological profile.
133040-01-4 (Eprosartan) Related Products
- 144143-96-4(Eprosartan mesylate)
- 133486-13-2(Eprosartan Ethyl Methyl Diester)
- 2228814-17-1(1-(2,6-dimethoxy-4-methylphenyl)-3,3-difluorocyclobutylmethanamine)
- 481719-72-6(3-(3-bromophenyl)-2-(piperidine-1-carbonyl)prop-2-enenitrile)
- 5397-43-3(tetrahydropyran-2-carbonitrile)
- 1248298-64-7(Morpholine, 4-(4-bromobutyl)-)
- 44921-72-4(2-methylpropyl (2S)-2-aminopropanoate)
- 1339904-81-2(5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one)
- 1807024-46-9(2-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid)
- 2411306-59-5(N-(5,6,7,8-tetrahydroquinolin-4-yl)methylbut-2-ynamide)
